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molecular formula C6H12N2O2S B1334543 N-Boc-thiourea CAS No. 268551-65-1

N-Boc-thiourea

Cat. No. B1334543
M. Wt: 176.24 g/mol
InChI Key: JKXQTODLIZBUDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895752B2

Procedure details

N-tert-butoxycarbonylthiourea (503, 0.841 g, 4.77 mmol, prepared according to Schiavi, B.; Ahond, A.; Poupat, C.; Potier, P. Synth. Commun. 2002, 32, 1671) was suspended in ethanol (7.0 mL) and cooled in an ice bath. A solution of S-methyl bromoethanethioate (1.371 g, 5.0582 mmol, prepared according to Praveen Rao, P. N.; Amini, M.; Li, H.; Habeeb, A. G.; Knaus, E. E. J. Med. Chem. 2003, 46, 4872-82) in ethanol (7.0 mL) was added dropwise over 3 minutes. The suspension turned homogeneous at the end of the addition, the bath was removed, and the reaction was stirred at room temperature. The solvent was removed, and the crude material was partitioned between dichloromethane and water. The organics were washed with water and brine. The combined aqueous layers were back-extracted with dichloromethane, and the combined organics were dried with anhydrous MgSO4, filtered, and concentrated in vacuo to an orange glass (stench). The crude material was adsorbed onto ca. 5 g silica gel with ethyl acetate, and flushed through a plug of silica gel with hexanes (discarded) followed by 9:1 hexanes:ethyl acetate. The eluent was evaporated in vacuo to yield 504 (589 mg, 50%) as a colorless solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Four
Name
Yield
50%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]([NH2:11])=[S:10])=[O:7])([CH3:4])([CH3:3])[CH3:2].Br[CH2:13][C:14](=O)[S:15][CH3:16]>C(O)C>[CH3:16][S:15][C:14]1[N:11]=[C:9]([NH:8][C:6](=[O:7])[O:5][C:1]([CH3:4])([CH3:2])[CH3:3])[S:10][CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC(=S)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(SC)=O
Step Three
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
ADDITION
Type
ADDITION
Details
The suspension turned homogeneous at the end of the addition
CUSTOM
Type
CUSTOM
Details
the bath was removed
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the crude material was partitioned between dichloromethane and water
WASH
Type
WASH
Details
The organics were washed with water and brine
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers were back-extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried with anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to an orange glass (stench)
CUSTOM
Type
CUSTOM
Details
flushed through a plug of silica gel with hexanes (discarded)
CUSTOM
Type
CUSTOM
Details
The eluent was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CSC=1N=C(SC1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 589 mg
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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